2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-

Description

The exact mass of the compound 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-3,4-dihydro-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVHWJQPKMVYHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)C=CC(=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66367-11-1 |

Source

|

| Record name | 7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-fluoro-3,4-dihydro-2(1H)-quinoxalinone chemical structure

An In-Depth Technical Guide to 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone: Synthesis, Characterization, and Therapeutic Potential

Abstract

The quinoxalinone scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, establishing it as a cornerstone in medicinal chemistry and drug discovery.[1][2] The introduction of fluorine into pharmacologically active molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[3] This guide provides a comprehensive technical overview of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, a fluorinated analog with significant therapeutic promise. We will explore its chemical structure, physicochemical properties, and plausible synthetic routes. Furthermore, this document details the expected analytical characterization using modern spectroscopic techniques and discusses the inferred biological activities and potential mechanisms of action based on the extensive research conducted on the broader quinoxalinone class. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage this promising scaffold for novel therapeutic interventions.

The Quinoxalinone Scaffold: A Foundation for Drug Discovery

Quinoxaline and its derivatives are fundamental structural units in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The 3,4-dihydro-2(1H)-quinoxalinone core, in particular, is associated with a remarkable diversity of pharmacological effects. Compounds bearing this scaffold have been reported to exhibit potent anticancer, antimicrobial, antifungal, antithrombotic, and antiviral (including anti-HIV) activities.[2][4]

The versatility of the quinoxalinone ring system allows for functionalization at multiple positions, enabling the fine-tuning of its biological and physicochemical properties. This has led to the development of derivatives that act through various mechanisms, including the inhibition of critical enzymes like cyclooxygenase-2 (COX-2), lactate dehydrogenase A (LDHA), and various protein kinases, making them highly valuable in oncology research.[5]

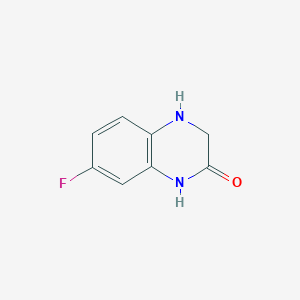

Chemical Structure and Physicochemical Properties

The chemical structure of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone incorporates a bicyclic system consisting of a benzene ring fused to a pyrazinone ring, with a fluorine atom substituted at the 7-position.

Chemical Structure:

(Note: Image is a representative 2D structure)

(Note: Image is a representative 2D structure)

The key physicochemical properties of the molecule are summarized below. These values are calculated or inferred based on its structure, as extensive experimental data for this specific analog is not widely published.

| Property | Value | Source |

| Molecular Formula | C₈H₇FN₂O | Calculated |

| Molecular Weight | 166.15 g/mol | Calculated |

| IUPAC Name | 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one | IUPAC Nomenclature |

| Hydrogen Bond Donors | 2 | Computed |

| Hydrogen Bond Acceptors | 2 | Computed |

| LogP (Predicted) | 1.3 | Computed |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

Synthesis Strategies and Experimental Protocols

The synthesis of quinoxalin-2(1H)-ones is well-established, with the most common and reliable method being the condensation of an o-phenylenediamine with an α-keto acid or its ester.[6][7] This approach offers high yields and utilizes readily available starting materials. For the target molecule, 4-fluoro-1,2-phenylenediamine would be the key precursor.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process involving the reaction of 4-fluoro-1,2-phenylenediamine with ethyl chloroacetate followed by an intramolecular cyclization.

Caption: Proposed synthesis workflow for 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

Detailed Experimental Protocol

This protocol is a representative methodology based on standard procedures for quinoxalinone synthesis.[7]

Objective: To synthesize 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

Materials:

-

4-Fluoro-1,2-phenylenediamine

-

Ethyl chloroacetate

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl, for acidification)

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

Step 1: N-Alkylation

-

In a 250 mL round-bottom flask, dissolve 10 mmol of 4-fluoro-1,2-phenylenediamine in 100 mL of ethanol.

-

Add 20 mmol of sodium bicarbonate to the solution to act as a base.

-

While stirring, add 11 mmol of ethyl chloroacetate dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate product.

-

-

Step 2: Intramolecular Cyclization

-

Transfer the crude intermediate to a clean flask.

-

Add 50 mL of a 4M HCl solution.

-

Heat the mixture to reflux for 2-3 hours to induce cyclization.

-

Cool the reaction mixture in an ice bath. The product should precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold deionized water to remove any remaining acid.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

-

Validation: The final product's identity and purity must be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, and MS).

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural elucidation of the synthesized compound. Based on the known spectral data of similar quinoxalinone derivatives, the following characteristic signals are expected.[5]

-

¹H NMR: The spectrum should reveal signals corresponding to the aromatic protons, with coupling patterns influenced by the fluorine atom. The two amine protons (N1-H and N4-H) will appear as distinct singlets (or broad signals), and the methylene protons (-CH₂-) at C3 will likely appear as a singlet.

-

¹³C NMR: The carbonyl carbon (C2) is expected to resonate downfield (~165-170 ppm). The aromatic carbons will show characteristic shifts, with carbon atoms closer to the fluorine exhibiting C-F coupling, which is a key diagnostic feature.

-

¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atom in its specific chemical environment.[8] This technique is highly sensitive and crucial for fluorinated compounds.

-

FT-IR: The infrared spectrum will display characteristic absorption bands corresponding to N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide group (around 1670-1690 cm⁻¹), aromatic C=C stretching, and a C-F stretching band.[5]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the molecular weight of the compound (m/z = 166.15).

Biological Activity and Therapeutic Potential

While specific biological data for 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is limited in public literature, a strong inference of its potential can be drawn from the extensive studies on its parent scaffold and other derivatives. The quinoxalinone core is a well-known pharmacophore with a wide range of biological targets.

Caption: Diverse biological targets and activities of the quinoxalinone scaffold.

Anticancer Potential

Quinoxalinone derivatives have demonstrated potent antiproliferative effects through a multitude of mechanisms.[5] These include:

-

Inhibition of Protein Kinases: Many derivatives act as inhibitors of various receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and HER2, which are crucial for tumor growth and angiogenesis.[5]

-

Enzyme Inhibition: Certain analogs are effective inhibitors of enzymes like COX-2 and LDHA, which are often overexpressed in cancer cells and contribute to the tumor microenvironment and metabolism.[5][9]

-

MAT2A Inhibition: Recently, 2(1H)-quinoxalinone derivatives have been identified as potent and selective inhibitors of Methionine Adenosyltransferase 2A (MAT2A), presenting a synthetic lethal strategy for treating cancers with MTAP gene deletion.[10][11]

Antimicrobial Activity

The scaffold has been used to design novel compounds with significant antibacterial and antifungal properties, making it a valuable starting point for the development of new anti-infective agents.[4][12]

Antiviral Activity

Specific quinoxalinone derivatives have been identified as potent non-nucleoside inhibitors of viral enzymes, most notably HIV reverse transcriptase.[2]

The presence of the 7-fluoro substituent is anticipated to enhance these inherent activities by improving cell membrane permeability and increasing the strength of interactions with biological targets through favorable electrostatic contacts.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is not available, precautions should be based on the known hazards of the parent compound, quinoxalin-2(1H)-one.

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Precautionary Measures:

-

Handle only in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Conclusion

7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone represents a molecule of significant interest for chemical and pharmaceutical research. Its synthesis is readily achievable through established chemical methodologies. Based on the well-documented and diverse biological profile of the quinoxalinone scaffold, this fluorinated derivative holds considerable potential as a lead compound for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The strategic placement of a fluorine atom is likely to confer advantageous pharmacokinetic and pharmacodynamic properties. Further experimental investigation is warranted to fully elucidate its specific biological activities and unlock its therapeutic potential.

References

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6667. Available from: [Link]

-

Taher, A. T., George, R. F., et al. (2015). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. Available from: [Link]

-

Sato, K., Ota, A., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(7), 3823–3834. Available from: [Link]

-

Cui, C., et al. (2020). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organometallics, 39(1), 116-122. Available from: [Link]

-

Refaie, F. M., et al. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 5, 213-249. Available from: [Link]

-

Chen, J., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 354. Available from: [Link]

-

Sebti, F., et al. (2010). Synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. Available from: [Link]

-

Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Pest Management Science, 79(4), 1569-1578. Available from: [Link]

-

Atanasova, M., et al. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 55(5), 1013-1024. Available from: [Link]

-

PubChem. (n.d.). 6-chloro-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one. National Center for Biotechnology Information. Available from: [Link]

-

Bellomo, A., et al. (2023). Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light. ACS Organic & Inorganic Au, 3(1), 25-30. Available from: [Link]

-

ACS Publications. (n.d.). Discovery of 2(1H)‑Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers. Journal of Medicinal Chemistry. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Quinoxalinones. Organic Chemistry Portal. Available from: [Link]

-

El-Sayed, N. F., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 27(15), 4998. Available from: [Link]

-

Exarchou, V., et al. (2007). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Magnetic Resonance in Chemistry, 45(11), 938-946. Available from: [Link]

-

Wang, S., et al. (2015). Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography. Analytical Methods, 7, 6383-6390. Available from: [Link]

-

Ragab, A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial agents against multi-drug resistance bacteria (MDRB). Arabian Journal of Chemistry, 15(1), 103497. Available from: [Link]

-

Zhang, H., et al. (2024). Discovery of 2(1H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers. Journal of Medicinal Chemistry. Available from: [Link]

-

Musin, R. Z., et al. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Molbank, 2025(1), M1991. Available from: [Link]

Sources

- 1. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quinoxalinone synthesis [organic-chemistry.org]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. acs.figshare.com [acs.figshare.com]

- 11. Discovery of 2(1 H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. arabjchem.org [arabjchem.org]

An In-depth Technical Guide to the Physicochemical Properties of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Landscape for a Novel Quinoxalinone Derivative

This technical guide delves into the core physicochemical properties of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the objective of this document is to provide not just a compilation of data, but a practical and scientifically grounded framework for understanding and experimentally determining the key characteristics of this molecule. Given the limited availability of direct experimental data for this specific fluorinated quinoxalinone, this guide will equip researchers with the foundational knowledge of the broader quinoxalinone class, the predictable influence of fluorination, and robust, validated protocols for empirical characterization.

The quinoxalinone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom at the 7-position of the 3,4-dihydro-2(1H)-quinoxalinone core is anticipated to significantly modulate its physicochemical and pharmacological profile. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3]

This guide is structured to provide a comprehensive understanding, starting with the fundamental molecular and structural attributes, followed by a detailed exploration of its key physicochemical parameters. Each section will not only present available data and informed estimations but will also feature detailed, step-by-step experimental protocols to empower researchers to determine these properties with high fidelity in their own laboratories.

Section 1: Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its molecular identity and structure. This section provides the fundamental descriptors for 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

1.1. Chemical Structure and Molecular Formula

The structure of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is depicted below, along with its key molecular identifiers.

-

Chemical Name: 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

-

Molecular Formula: C₈H₇FN₂O

-

CAS Number: 66367-11-1

-

Molecular Weight: 166.15 g/mol

1.2. Spectroscopic Characterization: A Predictive Approach

1.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit characteristic signals for the aromatic and aliphatic protons. The fluorine atom at the 7-position will introduce splitting patterns (coupling) to the adjacent aromatic protons. The chemical shifts (δ) are predicted to be in the following regions, referenced to tetramethylsilane (TMS) in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.[4]

1.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The carbon atom directly bonded to the fluorine will show a large one-bond coupling constant (¹JCF), and adjacent carbons will exhibit smaller two- and three-bond couplings (²JCF and ³JCF).[6]

1.2.3. Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. For 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, the expected molecular ion peak [M]⁺ would be at m/z 166.15. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.[5]

1.2.4. Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrational frequencies include:[5]

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹

-

C=O stretching (amide): A strong absorption band around 1670-1690 cm⁻¹

-

C-F stretching: A strong band in the region of 1000-1300 cm⁻¹

-

C-H stretching (aromatic and aliphatic): Bands in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Section 2: Core Physicochemical Properties and Their Determination

The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems. This section outlines the key properties of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, providing estimated values based on related compounds and detailing the experimental protocols for their precise measurement.

2.1. Physical State and Melting Point

7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is a solid at room temperature. While the exact melting point has not been reported, the melting point of the unsubstituted 3,4-dihydro-2(1H)-quinoxalinone is in the range of 140-165 °C. The introduction of a fluorine atom is expected to have a modest effect on the melting point.

Table 1: Summary of Physicochemical Properties

| Property | Estimated/Predicted Value | Experimental Protocol |

| Melting Point (°C) | ~140-170 | Capillary Melting Point Determination |

| Solubility | pH-dependent | HPLC-Based Equilibrium Solubility Assay |

| pKa | Amide N-H: ~12-14 | Potentiometric Titration |

| logP | ~1.0-2.0 | Shake-Flask Method with HPLC Quantification |

Experimental Protocol: Capillary Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is indicative of high purity.

Methodology:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

2.2. Solubility

The aqueous solubility of a compound is a critical factor influencing its absorption and distribution in biological systems. The solubility of quinoxalinones is generally pH-dependent due to the presence of ionizable groups.

Experimental Protocol: HPLC-Based Equilibrium Solubility Assay

Rationale: This method provides a quantitative measure of the thermodynamic solubility of a compound in a specific solvent system by separating and quantifying the dissolved analyte using High-Performance Liquid Chromatography (HPLC).

Workflow for HPLC-Based Solubility Determination

Caption: Workflow for determining equilibrium solubility using HPLC.

2.3. Acidity (pKa)

The pKa value represents the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, the amide proton (N-H) is the most likely site of ionization. The pKa of the amide N-H in similar structures is typically in the range of 12-14.

Experimental Protocol: Potentiometric Titration for pKa Determination

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of a compound by monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

-

A solution of the compound at a known concentration (e.g., 1-10 mM) is prepared in a suitable solvent system (e.g., water with a co-solvent if needed for solubility).

-

The solution is placed in a thermostatted vessel and stirred continuously.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

The titration is continued past the equivalence point.

-

The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

2.4. Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a key indicator of a drug's ability to cross cell membranes. The introduction of a fluorine atom is generally expected to increase the lipophilicity of a molecule.

Experimental Protocol: Shake-Flask Method for logP Determination

Rationale: The shake-flask method is the traditional and most reliable method for determining the logP of a compound by directly measuring its concentration in the two phases of an equilibrated octanol-water mixture.

Workflow for Shake-Flask logP Determination

Caption: Workflow for determining logP using the shake-flask method.

Section 3: Synthesis and Purification

A reliable and reproducible synthetic route is paramount for obtaining high-purity material for further studies. This section outlines a general and adaptable method for the synthesis of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

3.1. Synthetic Strategy

The most common and efficient method for the synthesis of 3,4-dihydro-2(1H)-quinoxalinones is the copper-catalyzed intramolecular cyclization of a 2-haloaniline with an amino acid.[4] For the synthesis of the 7-fluoro analog, the key starting materials would be 2-bromo-5-fluoroaniline and glycine.

Synthetic Scheme for 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

Caption: General synthetic route for 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

3.2. General Experimental Procedure

Rationale: This procedure is based on established copper-catalyzed N-arylation and subsequent intramolecular cyclization, which is a robust method for the synthesis of the quinoxalinone core.[4]

Methodology:

-

To a dry reaction vessel, add 2-bromo-5-fluoroaniline (1 equivalent), glycine (2-3 equivalents), a copper(I) salt (e.g., CuI, 5-10 mol%), and a base (e.g., K₃PO₄, 2-3 equivalents).

-

Add a suitable high-boiling point solvent, such as dimethyl sulfoxide (DMSO).

-

Degas the reaction mixture and place it under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to a temperature of 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

Section 4: Biological and Pharmacological Context

The quinoxalinone core is a key pharmacophore in a multitude of biologically active compounds.[1][2] Derivatives have been reported to possess a wide range of activities, including:

-

Antimicrobial and Antifungal Activity: The quinoxalinone skeleton is a common feature in compounds with potent activity against various bacterial and fungal strains.[1]

-

Anticancer Activity: Many quinoxalinone derivatives have been shown to inhibit the proliferation of various cancer cell lines.[1]

-

Enzyme Inhibition: Quinoxalinones have been identified as inhibitors of various enzymes, including kinases and phosphodiesterases.

The introduction of the 7-fluoro substituent is a strategic modification aimed at enhancing these biological properties. Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, and its high electronegativity can lead to more favorable interactions with biological targets.[3] Further investigation into the specific biological activities of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is a promising area for future research.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone. While direct experimental data for this specific compound is limited, this guide offers a robust framework for its characterization by providing informed estimations based on related compounds and detailing validated experimental protocols for the determination of its key properties. The synthesis and spectroscopic analysis sections provide the necessary information for researchers to prepare and confirm the identity of this molecule. The insights into the potential biological significance of the 7-fluoro substitution highlight the importance of this compound as a target for further investigation in drug discovery and development. This guide is intended to be a living document, to be updated as more experimental data becomes available, and to serve as a valuable resource for scientists working with this and related quinoxalinone derivatives.

References

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. (2015, November 9). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. (2023, June 27). MDPI. Retrieved January 23, 2026, from [Link]

-

6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. (2022, January 6). ACS Publications. Retrieved January 23, 2026, from [Link]

-

Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. (2023, May 15). ACS Publications. Retrieved January 23, 2026, from [Link]

-

Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph. Retrieved January 23, 2026, from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 23, 2026, from [Link]

-

Urinary metabolites of a novel quinoxaline non-nucleoside reverse transcriptase inhibitor in rabbit, mouse and human. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Quinoxalin‐2(1H)‐ones: Chemical Synthesis, Fluorescence Properties and Applications | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. (2023, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024, October 21). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]

-

1,2,3,4-Tetrahydroquinoxalin-2,3-dione, 1-ribityl-6,7-dimethyl-. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

Sources

An In-Depth Technical Guide to 7-Fluoro-3,4-dihydroquinoxalin-2(1H)-one (CAS Number: 66367-11-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Fluoro-3,4-dihydroquinoxalin-2(1H)-one, a fluorinated heterocyclic compound of growing interest in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of facts to offer a deeper understanding of its synthesis, potential biological significance, and critical safety considerations, grounded in established scientific principles.

Introduction: The Quinoxalinone Scaffold and the Role of Fluorine

The quinoxalinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antithrombotic properties.[1] The introduction of a fluorine atom into organic molecules is a well-established strategy in drug design to modulate various properties. Fluorine's high electronegativity and small size can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] In the context of the quinoxalinone scaffold, the presence of a fluorine atom, as in 7-Fluoro-3,4-dihydroquinoxalin-2(1H)-one, is anticipated to influence its pharmacokinetic and pharmacodynamic profile, making it a compound of interest for further investigation.

Physicochemical Properties

A clear understanding of the physicochemical properties of 7-Fluoro-3,4-dihydroquinoxalin-2(1H)-one is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 66367-11-1 | |

| Molecular Formula | C₈H₇FN₂O | |

| Molecular Weight | 166.15 g/mol | |

| Physical Form | Solid | |

| Purity | ≥95% (typical) | |

| Storage | Keep in a dark place, sealed in dry, room temperature. |

Synthesis of 7-Fluoro-3,4-dihydroquinoxalin-2(1H)-one

The synthesis of quinoxalinone derivatives, including 7-Fluoro-3,4-dihydroquinoxalin-2(1H)-one, typically involves the condensation of a substituted o-phenylenediamine with a suitable two-carbon synthon.[3] A common and effective method is the reaction of an o-phenylenediamine with an α-keto acid or its ester, or with an α-halo- or α-hydroxy-ketone.

Conceptual Synthesis Workflow:

Figure 1: Conceptual workflow for the synthesis of 7-Fluoro-3,4-dihydroquinoxalin-2(1H)-one.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Reaction Setup

-

To a solution of 4-Fluoro-1,2-phenylenediamine (1 equivalent) in a suitable solvent (e.g., ethanol or a mixture of water and a miscible organic solvent), add chloroacetic acid (1 equivalent) and a base such as sodium acetate (2-3 equivalents). The base is crucial to neutralize the hydrochloric acid formed during the reaction.

-

-

Step 2: Cyclization

-

The reaction mixture is heated to reflux for several hours to facilitate the nucleophilic substitution and subsequent intramolecular cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Step 3: Isolation and Purification

-

Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is then washed with water and a suitable organic solvent (e.g., cold ethanol or diethyl ether) to remove impurities.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

-

Step 4: Characterization

-

The structure and purity of the final product, 7-Fluoro-3,4-dihydroquinoxalin-2(1H)-one, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

-

Potential Biological Activities and Mechanism of Action

The quinoxalinone scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[5] Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been investigated for their potential as:

-

Anticancer Agents: Many quinoxalinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6] Some have been shown to act as inhibitors of key signaling pathways involved in cancer progression, such as c-Jun N-terminal kinase 3 (JNK3).[7]

-

Antimicrobial Agents: The quinoxalinone nucleus is present in several antibiotics.[6] Studies have shown that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit antibacterial activity.[4]

-

Other Therapeutic Areas: The versatility of the quinoxalinone scaffold has led to its exploration in other therapeutic areas, including as antithrombotic and antianxiolytic agents.[6]

While specific biological studies on 7-Fluoro-3,4-dihydroquinoxalin-2(1H)-one are not extensively documented in the available literature, the presence of the fluorine atom is expected to modulate its biological activity. Fluorine substitution can enhance binding affinity to target proteins and improve metabolic stability, potentially leading to a more favorable pharmacokinetic profile.[2]

Hypothesized Mechanism of Action Visualization:

Figure 2: Hypothesized mechanism of action for 7-Fluoro-3,4-dihydroquinoxalin-2(1H)-one.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of 7-Fluoro-3,4-dihydroquinoxalin-2(1H)-one.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the lactam ring, and the two N-H protons. The fluorine atom at the 7-position will likely cause splitting of the adjacent aromatic proton signals.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the eight carbon atoms in the molecule. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which is sensitive to the electronic environment.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound (166.15 g/mol ). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹), the C=O stretching of the lactam ring (around 1670-1690 cm⁻¹), and C-F stretching vibrations.

-

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 7-Fluoro-3,4-dihydroquinoxalin-2(1H)-one. The following information is based on available safety data sheets.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated or if working in a poorly ventilated area.

Disposal:

Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion and Future Directions

7-Fluoro-3,4-dihydroquinoxalin-2(1H)-one represents a promising starting point for the development of novel therapeutic agents. Its quinoxalinone core provides a well-validated scaffold for biological activity, while the fluorine substituent offers a means to fine-tune its pharmacological properties. Further research is warranted to fully elucidate its biological targets, mechanism of action, and therapeutic potential. This will involve the development of robust synthetic protocols, comprehensive in vitro and in vivo biological evaluation, and detailed toxicological studies. The insights gained from such investigations will be invaluable for the rational design of next-generation quinoxalinone-based drugs.

References

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- Glaser, R., & Bernstein, M. A. (n.d.). ¹H and ¹³C NMR studies on the conformation of N-methyl diastereomers of (+)-glaucine hydrotrifluoroacetate, an aporphine alkaloid salt. Journal of the Chemical Society, Perkin Transactions 2.

- Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300.

- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal.

- Mohamed, M. A., et al. (2024). Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)

- Shia, C.-S., et al. (2009). Metabolism and Pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (Fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and Antihemolysis Effects of Fisetin and Its Serum Metabolites. Journal of Agricultural and Food Chemistry, 57(1), 83-9.

- DeGrado, T. R., et al. (n.d.). Pharmacokinetics and radiation dosimetry of 18F-fluorocholine. PubMed.

- Zaitseva, N. V. (1989). Toxicology of Some Fluoro-Organic Compounds. DTIC.

- Küçükbay, H., et al. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie, 354(11), e2100122.

- Souldozi, A., & Dömling, A. (n.d.). In vitro Study of Furazano[3,4-b]quinoxaline 1-Oxides as Potential ΝΟ Releasing Agents.

- Kleinpeter, E., & Sefkow, M. (n.d.). ¹H, ¹³C and ¹⁵N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. PubMed.

- Papastavrou, A., et al. (n.d.). Synthesis of 3,4‐dihydroquinoxalin‐2(1H)‐ones 3w, 3x, and 3y.

- Pomeisl, K., et al. (2016). Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine. PubMed.

- Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300.

- Kaur, M., & Singh, M. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.

- Supporting Information for Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020).

- Moore, S. A., & Lin, G. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.

- Shabaan, M., Taher, A. T., & Osman, E. O. (2011). Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry, 2(3), 365-371.

- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal.

- Al-Tel, T. H., et al. (2024). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Protein Arginine Methyltransferase 5 Inhibitors for the Treatment of Non-Hodgkin's Lymphoma. Journal of Medicinal Chemistry, 68(1).

- International Journal of Pharmaceutics and Drug Analysis. (n.d.).

- Al-Qaisi, J., et al. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1H-indene-1,3(2H)

- Yang, F., et al. (2025). Discovery of novel 2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridine-7-one derivatives as PDE2 inhibitors with Alzheimer's disease therapeutic potential.

- Liu, Z., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry, 201, 112445.

- Papastavrou, A., et al. (n.d.). Synthesis of 3,4‐dihydroquinoxalin‐2(1H)‐ones 3w, 3x, and 3y.

- Chen, Y.-R., et al. (n.d.). A Ligand-Based Drug Design. Discovery of 4-Trifluoromethyl-7,8-pyranocoumarin as a Selective Inhibitor of Human Cytochrome P450 1A2. NIH.

- The Biomolecular Modeling & Computational Biology Group. (2024). Electrostatic Contribution to 19F Chemical Shifts in Fluorotryptophans in Proteins.

- Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. (n.d.). PubMed Central.

- Glaser, R., & Bernstein, M. A. (n.d.). ¹H and ¹³C NMR studies on the conformation of N-methyl diastereomers of (+)-glaucine hydrotrifluoroacetate, an aporphine alkaloid salt. Journal of the Chemical Society, Perkin Transactions 2.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. ijpda.org [ijpda.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone: Core Starting Materials and Strategic Execution

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Fluorinated Quinoxalinone Scaffold

The 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone core is a privileged scaffold in modern medicinal chemistry. The incorporation of a fluorine atom at the 7-position can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. As such, this heterocyclic system is a key building block in the development of novel therapeutics across a range of disease areas, including oncology, infectious diseases, and central nervous system disorders. This guide provides a comprehensive overview of the primary starting materials and synthetic strategies for accessing this valuable compound, with a focus on the underlying chemical principles and practical experimental considerations.

Core Synthetic Strategy: Retrosynthetic Analysis and Key Starting Materials

The most direct and widely employed approach for the synthesis of the 3,4-dihydro-2(1H)-quinoxalinone ring system involves the condensation of a substituted ortho-phenylenediamine with a suitable two-carbon electrophile, followed by intramolecular cyclization. A retrosynthetic analysis of the target molecule, 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, reveals two primary starting materials:

-

4-Fluoro-1,2-phenylenediamine: This commercially available diamine provides the fluorinated benzene ring and the two nitrogen atoms required for the quinoxalinone core. Its synthesis is well-documented, typically involving the nitration of 4-fluoroaniline, followed by reduction of the nitro group.[1]

-

A Two-Carbon Electrophile: This reagent provides the C2 and C3 atoms of the quinoxalinone ring. Several suitable electrophiles can be employed, with the choice often depending on the desired reaction conditions and scale. The most common and effective options are:

-

Chloroacetyl Chloride: A highly reactive acylating agent that readily reacts with the more nucleophilic amino group of the diamine.

-

Chloroacetic Acid: A less reactive but often more practical alternative to chloroacetyl chloride, particularly for larger-scale syntheses.

-

Ethyl Chloroacetate or Ethyl Bromoacetate: These reagents can also be used and may offer advantages in terms of reaction control and work-up procedures.

-

The general synthetic pathway is a two-step process: acylation of the diamine followed by intramolecular cyclization.

Synthetic Approaches and Mechanistic Considerations

There are two primary, field-proven approaches for the synthesis of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, both commencing with 4-fluoro-1,2-phenylenediamine. The choice between these methods often comes down to a trade-off between reaction rate, ease of handling, and scale.

Method 1: The Chloroacetyl Chloride Approach

This is a rapid and high-yielding method that proceeds via an initial acylation of 4-fluoro-1,2-phenylenediamine with chloroacetyl chloride to form the intermediate, N-(2-amino-5-fluorophenyl)-2-chloroacetamide. This is followed by a base-mediated intramolecular nucleophilic substitution to yield the final product.

Mechanism:

The reaction is initiated by the nucleophilic attack of one of the amino groups of 4-fluoro-1,2-phenylenediamine on the highly electrophilic carbonyl carbon of chloroacetyl chloride. Due to the electron-donating nature of the amino groups, this acylation is typically fast. The subsequent cyclization is an intramolecular nucleophilic substitution, where the remaining free amino group attacks the carbon atom bearing the chlorine, displacing it and forming the six-membered dihydroquinoxalinone ring. A base is typically required to deprotonate the attacking amino group, increasing its nucleophilicity, and to neutralize the HCl generated during the acylation.

Experimental Workflow:

Figure 1: Workflow for the Chloroacetyl Chloride Method.

Method 2: The Chloroacetic Acid Approach

This method offers a more controlled and often safer alternative for larger-scale synthesis, avoiding the use of the highly reactive and corrosive chloroacetyl chloride. The reaction proceeds by heating a mixture of 4-fluoro-1,2-phenylenediamine and chloroacetic acid, often in the presence of a base and in an aqueous or alcoholic solvent.

Mechanism:

The reaction mechanism is similar to the chloroacetyl chloride method, involving an initial amidation followed by intramolecular cyclization. The amidation step with chloroacetic acid is slower and typically requires heating to proceed at a reasonable rate. The presence of a base is crucial to facilitate both the initial amidation and the subsequent cyclization.

Experimental Workflow:

Figure 2: Workflow for the Chloroacetic Acid Method.

Quantitative Data Summary

| Starting Material | Molecular Weight ( g/mol ) | Typical Purity | Key Considerations |

| 4-Fluoro-1,2-phenylenediamine | 126.13 | >98% | Commercially available. Can be synthesized from 4-fluoroaniline.[1] |

| Chloroacetyl Chloride | 112.94 | >98% | Highly reactive and corrosive. Should be handled with care in a fume hood. |

| Chloroacetic Acid | 94.50 | >99% | Less reactive than the acid chloride, but safer for large-scale use. |

| Ethyl Chloroacetate | 122.55 | >98% | Can be used as an alternative two-carbon synthon. |

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone using Chloroacetyl Chloride

This protocol is adapted from general procedures for the synthesis of N-aryl 2-chloroacetamides and their subsequent cyclization.[2]

Step 1: Synthesis of N-(2-amino-5-fluorophenyl)-2-chloroacetamide

-

To a stirred solution of 4-fluoro-1,2-phenylenediamine (1.26 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, add a solution of chloroacetyl chloride (1.24 g, 11 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude intermediate, which can be used in the next step without further purification.

Step 2: Cyclization to 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

-

Dissolve the crude N-(2-amino-5-fluorophenyl)-2-chloroacetamide in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (2.76 g, 20 mmol) or sodium bicarbonate.

-

Heat the reaction mixture to reflux and monitor the progress by TLC. The cyclization is typically complete within 2-6 hours.[3]

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

Protocol 2: One-Pot Synthesis of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone using Chloroacetic Acid

This protocol is based on a general method for the synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives.[4]

-

To a mixture of 4-fluoro-1,2-phenylenediamine (1.26 g, 10 mmol) and chloroacetic acid (1.04 g, 11 mmol) in water (20 mL), add a solution of sodium bicarbonate (1.68 g, 20 mmol) in water (10 mL).

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with cold water to remove any unreacted starting materials and salts.

-

Dry the product under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Trustworthiness and Self-Validation

The protocols described are based on well-established and frequently cited synthetic transformations in organic chemistry. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC, and the identity and purity of the final product can be confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis. The expected spectroscopic data for the final product should be consistent with the proposed structure of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

Conclusion

The synthesis of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is a straightforward process that can be achieved through well-established synthetic routes. The choice of starting materials, particularly the two-carbon electrophile, allows for flexibility in reaction conditions and scale. By understanding the underlying mechanisms and following the detailed protocols provided in this guide, researchers and drug development professionals can efficiently access this valuable fluorinated heterocyclic core for their research and development endeavors.

References

-

ResearchGate. Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Available at: [Link]

- Pedro, J. R., Blay, G., & Rostoll-Berenguer, J. C-3 FUNCTIONALIZATION OF QUINOXALIN-2-ONES AND DIHYDROQUINOXALIN-2-ONES.

- Google Patents. Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. US20060079690A1.

-

ResearchGate. Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)- one derivatives. Available at: [Link]

- Google Patents. Method for preparing 2-chloro-N-(4-fluorophenyl). CN103664675A.

-

Organic Chemistry Portal. Synthesis of quinoxalinones. Available at: [Link]

-

National Institutes of Health. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. Available at: [Link]

-

PubMed Central. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Available at: [Link]

- Recent advances in the research of quinoxalinone deriv

-

FAQ. What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications? Available at: [Link]

-

ResearchGate. Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Available at: [Link]

- Google Patents. Quinoxalinones and dihydroquinoxalinones as respiratory syncytial virus antiviral agents. WO2014114776A1.

-

ResearchGate. ChemInform Abstract: One-Pot Two-Step Synthesis of Quinoxalinones and Diazepinones via a Tandem Oxidative Amidation-Deprotection-Cyclization Sequence. Available at: [Link]

- Google Patents. Process for preparing chloroacetyl chloride. WO2017005570A1.

-

National Institutes of Health. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Available at: [Link]

- Google Patents. Production of hydrofluorocarbons. CA2124934A1.

-

ACS Publications. Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes | Organic Letters. Available at: [Link]

-

ResearchGate. Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Available at: [Link]

-

ResearchGate. Scheme 5. Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative a. Available at: [Link]

-

MDPI. 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Available at: [Link]

-

MDPI. Developing 1,4-Diethyl-1,2,3,4-tetrahydroquinoxalin-substituted Fluorogens Based on GFP Chromophore for Endoplasmic Reticulum and Lysosome Staining. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoxalinone scaffold is a common feature in a variety of biologically active molecules. The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, making fluorine-substituted analogues like this one attractive for investigation.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such novel compounds. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, offering insights into spectral interpretation and the influence of the fluorine substituent.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is fundamental for NMR spectral assignment.

Caption: Molecular structure and atom numbering of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the dihydropyrazinone ring, and the two N-H protons. The presence of the fluorine atom at the C7 position will introduce characteristic splitting patterns (H-F coupling).

Predicted ¹H NMR Data

| Proton | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| H-5 | dd | ~6.8-7.0 | J(H5-H6) ≈ 8-9 Hz, J(H5-F7) ≈ 1-2 Hz (meta) |

| H-6 | dd | ~6.6-6.8 | J(H6-H5) ≈ 8-9 Hz, J(H6-F7) ≈ 9-10 Hz (ortho) |

| H-8 | d | ~6.5-6.7 | J(H8-F7) ≈ 4-5 Hz (para) |

| C3-H₂ | s | ~3.4-3.6 | |

| N1-H | br s | ~10.0-10.5 | |

| N4-H | br s | ~5.5-6.0 |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Rationale Behind the Assignments:

-

Aromatic Protons (H-5, H-6, and H-8): The electron-withdrawing nature of the fluorine atom and the amide group will influence the chemical shifts of the aromatic protons. The fluorine atom will cause through-bond scalar coupling (J-coupling) to the neighboring protons.

-

H-6: This proton is ortho to the fluorine atom and is expected to show the largest H-F coupling constant. It will appear as a doublet of doublets due to coupling with both H-5 and F-7.

-

H-5: This proton is meta to the fluorine and will exhibit a smaller H-F coupling. It will also be a doublet of doublets from coupling to H-6 and F-7.

-

H-8: This proton is para to the fluorine and will show the smallest H-F coupling, appearing as a doublet.

-

-

Methylene Protons (C3-H₂): The two protons on C3 are chemically equivalent and are adjacent to a carbonyl group and a nitrogen atom. They are expected to appear as a singlet in the upfield region of the spectrum.

-

N-H Protons: The amide proton (N1-H) is expected to be significantly downfield due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding. The amine proton (N4-H) will be more upfield. Both signals are often broad due to quadrupole relaxation and exchange with trace amounts of water in the solvent.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The fluorine atom will induce C-F coupling, which is a powerful tool for assigning the carbons in the fluorinated aromatic ring.

Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| C-2 (C=O) | ~165-170 | |

| C-3 | ~45-50 | |

| C-4a | ~125-130 | |

| C-5 | ~115-120 | d, ²J(C5-F7) ≈ 20-25 Hz |

| C-6 | ~110-115 | d, ³J(C6-F7) ≈ 8-10 Hz |

| C-7 | ~155-160 | d, ¹J(C7-F7) ≈ 240-250 Hz |

| C-8 | ~105-110 | d, ⁴J(C8-F7) ≈ 3-5 Hz |

| C-8a | ~130-135 |

Note: These are predicted values. The large one-bond C-F coupling is particularly diagnostic.

Rationale Behind the Assignments:

-

Carbonyl Carbon (C-2): The amide carbonyl carbon will appear at the most downfield position in the spectrum.

-

Methylene Carbon (C-3): This aliphatic carbon will be found in the upfield region.

-

Aromatic Carbons:

-

C-7: The carbon directly attached to the fluorine atom will exhibit a very large one-bond coupling constant (¹J(CF)), which is characteristic and aids in its unambiguous assignment. It will also be significantly deshielded.

-

C-5 and C-6: These carbons will show two-bond and three-bond couplings to the fluorine, respectively, with the two-bond coupling being larger.

-

C-8: A smaller, four-bond coupling may be observable for this carbon.

-

C-4a and C-8a: These are quaternary carbons and will likely have lower intensity signals.

-

The Causality of Fluorine's Influence on NMR Spectra

The presence of a fluorine atom introduces predictable and interpretable effects on both ¹H and ¹³C NMR spectra due to its high electronegativity and the magnetic properties of the ¹⁹F nucleus (spin I = 1/2, 100% natural abundance).[2]

-

Inductive Effect: Fluorine's strong electron-withdrawing inductive effect deshields nearby nuclei, generally shifting their resonance signals to a higher frequency (downfield).[3]

-

Mesomeric Effect: Fluorine can also exert a +M (electron-donating) effect through its lone pairs, which can influence the electron density of the aromatic ring, though this is often outweighed by its strong inductive effect.

-

Scalar Coupling (J-coupling): The interaction between the magnetic moments of the ¹⁹F nucleus and neighboring ¹H or ¹³C nuclei through the bonding electrons results in the splitting of NMR signals. The magnitude of this coupling is dependent on the number of bonds separating the nuclei and their spatial orientation.[4]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Caption: A standardized workflow for acquiring high-quality NMR spectra.

-

Sample Preparation: Ensure the sample of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is pure and dry. Impurities can complicate spectral interpretation.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point. It will also allow for the observation of exchangeable N-H protons.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[5]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary, especially for quaternary carbons.

-

Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

-

-

Advanced Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish H-H coupling networks, particularly in the aromatic region.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded C-H pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range C-H correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.

-

Conclusion

The ¹H and ¹³C NMR spectra of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone are highly informative and, when interpreted correctly, provide a definitive structural confirmation. The key features to note are the characteristic splitting patterns in the aromatic region of the ¹H spectrum and the large one-bond C-F coupling in the ¹³C spectrum, both arising from the presence of the fluorine substituent. Following a robust experimental protocol will ensure the acquisition of high-quality data, which is paramount for accurate spectral analysis in research and drug development.

References

-

Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC - NIH. Available at: [Link]

-

Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR - PubMed Central. Available at: [Link]

-

Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives - ResearchGate. Available at: [Link]

-

Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - NIH. Available at: [Link]

-

Synthesis of 3,4‐dihydroquinoxalin‐2(1H)‐ones 3w, 3x, and 3y. - ResearchGate. Available at: [Link]

-

EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1 - Journal of Chemical Technology and Metallurgy. Available at: [Link]

-

6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one - MDPI. Available at: [Link]

-

Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Available at: [Link]

-

Switchable highly regioselective synthesis of 3,4- dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates - Beilstein Journals. Available at: [Link]

-

3,4-Dihydroisoquinoline synthesis - Organic Chemistry Portal. Available at: [Link]

-

Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Raymond J. Abraham and Mark Edgar**. - Modgraph. Available at: [Link]

-

The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC - NIH. Available at: [Link]

-

Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes | Organic Letters - ACS Publications. Available at: [Link]

-

N-(7-fluoro-2,3-dioxo-6-(trifluoromethyl)-3,4-dihydroquinoxalin-1(2H)-yl) - PubChem. Available at: [Link]

-

Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes - American Chemical Society. Available at: [Link]

-

7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one - PMC - NIH. Available at: [Link]

-

Fluorine NMR. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. biophysics.org [biophysics.org]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

mass spectrometry analysis of 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone

This guide provides a comprehensive framework for the robust analysis of 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the scientific rationale behind key methodological choices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Fluorinated Quinoxalinones

The quinoxalinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and antithrombotic properties.[1] The introduction of a fluorine atom, as in 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone, is a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[2] Consequently, the ability to accurately and sensitively quantify this and similar molecules in complex matrices is paramount for drug discovery, development, and quality control.

This guide details a systematic approach to developing a reliable LC-MS/MS method for this specific analyte, covering sample preparation, chromatographic separation, mass spectrometric detection, and the elucidation of its gas-phase fragmentation chemistry.

Section 1: Analyte Properties & Ionization Strategy

A foundational understanding of the analyte's physicochemical properties is critical for rational method development. The selection of an appropriate ionization technique is the first and most crucial step in mass spectrometry.

Analyte Characteristics:

| Property | Value | Rationale & Implication |

| Chemical Structure | The structure contains a lactam, a secondary amine, and a secondary aniline within a bicyclic system. The aromatic ring is substituted with a highly electronegative fluorine atom. | |

| Molecular Formula | C₈H₇FN₂O | Derived from the base structure of 3,4-dihydroquinoxalin-2(1H)-one (C₈H₈N₂O)[3] with the substitution of one hydrogen for fluorine. |

| Monoisotopic Mass | 166.0546 g/mol | This is the target mass for the precursor ion in high-resolution mass spectrometry. |

| Key Functional Groups | Amide (Lactam), Secondary Amine, Aromatic Amine, Aryl Fluoride | The two nitrogen atoms are basic and serve as primary sites for protonation. |

Rationale for Ionization Technique Selection

For a molecule of this polarity and molecular weight, Electrospray Ionization (ESI) is the preferred method.

-

Expertise-Driven Choice: ESI over APCI and EI:

-

Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for polar, thermally labile molecules that are already ionized or can be easily protonated or deprotonated in solution.[4] The presence of two nitrogen atoms in the quinoxalinone core makes it an excellent candidate for protonation in an acidic mobile phase, leading to the formation of a stable protonated molecule, [M+H]⁺. This is consistent with findings for other quinoxalinone derivatives, which readily form protonated molecules in ESI.

-

Atmospheric Pressure Chemical Ionization (APCI): While also suitable for LC-MS, APCI is generally more effective for less polar species.[4] ESI is predicted to be more efficient for this analyte due to the basic nitrogen sites.

-